molecular formula C14H10BrN5O B14985189 4-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

4-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B14985189
M. Wt: 344.17 g/mol
InChI Key: FCUYNZGKOHNPHK-UHFFFAOYSA-N
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Description

4-BROMO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a complex organic compound that features a bromine atom, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent bromination and amidation reactions. Common synthetic routes include:

    Formation of Tetrazole Ring: This can be achieved through the cyclization of nitriles with azide sources under acidic or basic conditions.

    Amidation: The final step involves the coupling of the brominated tetrazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the bromine atom or other functional groups.

    Coupling Reactions: The tetrazole and benzamide groups can engage in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present.

Scientific Research Applications

4-BROMO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of advanced materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-BROMO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and benzamide group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Shares the bromine atom and a heterocyclic ring but differs in the type of ring and overall structure.

    N-(4-fluorophenyl)-3-bromobenzamide: Similar in having a bromobenzamide structure but with a fluorine atom instead of a tetrazole ring.

    4-Bromo-1-butene: Contains a bromine atom but lacks the complex aromatic and heterocyclic structures.

Uniqueness

4-BROMO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is unique due to the presence of both a tetrazole ring and a benzamide group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C14H10BrN5O

Molecular Weight

344.17 g/mol

IUPAC Name

4-bromo-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H10BrN5O/c15-11-3-1-10(2-4-11)14(21)17-12-5-7-13(8-6-12)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI Key

FCUYNZGKOHNPHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)Br

Origin of Product

United States

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